

Preparing TCS-OX2-29 Hydrochloride for Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: TCS-OX2-29 hydrochloride

Cat. No.: B593310

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Introduction

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R), with an IC₅₀ of 40 nM.^{[1][2][3]} It displays over 250-fold selectivity for OX2R compared to the orexin-1 receptor (OX1R).^{[1][3]} This selectivity makes it a valuable tool for investigating the physiological roles of the orexin system, particularly in areas such as sleep, wakefulness, and reward pathways. These application notes provide detailed protocols for the preparation of **TCS-OX2-29 hydrochloride** for in vivo and in vitro experiments, with a focus on creating stable and effective injectable solutions.

Physicochemical Properties

A summary of the key physicochemical properties of **TCS-OX2-29 hydrochloride** is presented in the table below.

Property	Value	Source
Molecular Weight	433.97 g/mol	[1]
Formula	C23H31N3O3.HCl	[1]
Purity	≥98%	[1][2]
Solubility (Water)	Up to 100 mM	[1][2]
Solubility (DMSO)	Up to 25 mM	[1]
Appearance	Solid	[2]

Storage and Stability

Proper storage of **TCS-OX2-29 hydrochloride** is crucial to maintain its integrity and activity.

Form	Storage Temperature	Duration	Notes	Source
Solid	+4°C	Up to 12 months	Store under desiccating conditions.	[1][2]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	[3][4]
Stock Solution	-80°C	Up to 2 years	Aliquot to avoid repeated freeze-thaw cycles.	[3]

Note: It is recommended to prepare and use solutions on the same day if possible.[4] Before use, equilibrate stored solutions to room temperature and ensure no precipitation is present.[4]

Experimental Protocols

Protocol 1: Preparation of TCS-OX2-29 Hydrochloride for In Vivo Intraperitoneal (i.p.) Injection

This protocol is based on established methods for in vivo administration in mice.[3][5]

Materials:

- **TCS-OX2-29 hydrochloride** powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile Ethanol
- Kolliphor® EL (Cremophor® EL)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes and needles (e.g., 27G)
- Vortex mixer
- Sonicator (optional)

Procedure:

- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle solution by mixing 1 part ethanol, 1 part Kolliphor® EL, and 18 parts sterile PBS.
 - For example, to prepare 2 mL of vehicle, mix 100 µL of ethanol, 100 µL of Kolliphor® EL, and 1.8 mL of sterile PBS.
 - Vortex the solution thoroughly.
- Primary Stock Solution (in DMSO):
 - Weigh the required amount of **TCS-OX2-29 hydrochloride** powder in a sterile microcentrifuge tube.

- Add a small volume of sterile DMSO to create a concentrated stock solution. For example, dissolve the compound in 10% DMSO in PBS.[5]
- Vortex and, if necessary, sonicate briefly to ensure complete dissolution.
- Final Formulation:
 - Add the primary stock solution to the prepared vehicle.
 - The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.
 - For example, a study successfully used a final formulation where TCS-OX2-29 was first dissolved in a 10% DMSO solution in PBS and then added to the vehicle of ethanol, Kolliphor EL, and PBS.[5]
- Administration:
 - The typical dose for intraperitoneal injection in mice ranges from 5-10 mg/kg.[3]
 - Administer the solution using a sterile syringe and an appropriate gauge needle.

Protocol 2: Preparation of TCS-OX2-29 Hydrochloride for Intracerebral Injection

This protocol is adapted for direct administration into the central nervous system.

Materials:

- **TCS-OX2-29 hydrochloride** powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF)
- Sterile 0.22 µm syringe filter
- Sterile microcentrifuge tubes

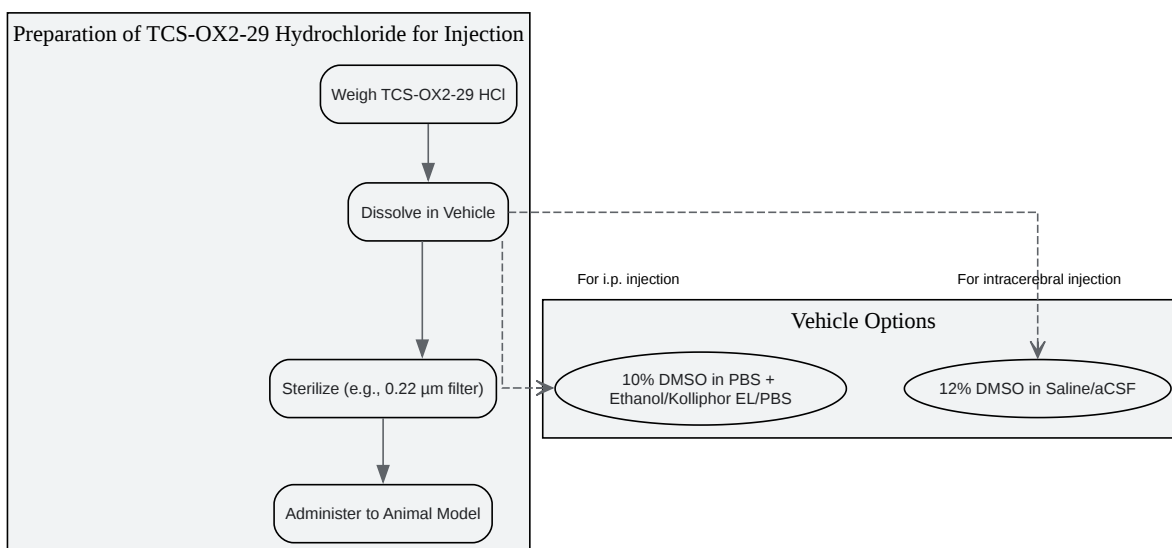
- Hamilton syringe or other microinjection apparatus

Procedure:

- Vehicle Selection:
 - A common vehicle for intracerebral injections is sterile saline or aCSF containing a low percentage of a solubilizing agent like DMSO.
 - A study reported using 12% DMSO for micro-injection into the CA1 region of the hippocampus.
- Solution Preparation:
 - Weigh the desired amount of **TCS-OX2-29 hydrochloride**.
 - Dissolve the powder in the chosen vehicle (e.g., sterile saline with 12% DMSO).
 - Vortex thoroughly to ensure complete dissolution.
- Sterilization:
 - Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a fresh sterile tube.
- Administration:
 - Administer the solution using a stereotaxic apparatus and a microinjection syringe.
 - The volume and concentration will depend on the specific brain region and experimental design. For instance, one study used bilateral administration of 0.5 µL of 1, 3, 10, and 30 nM solutions.

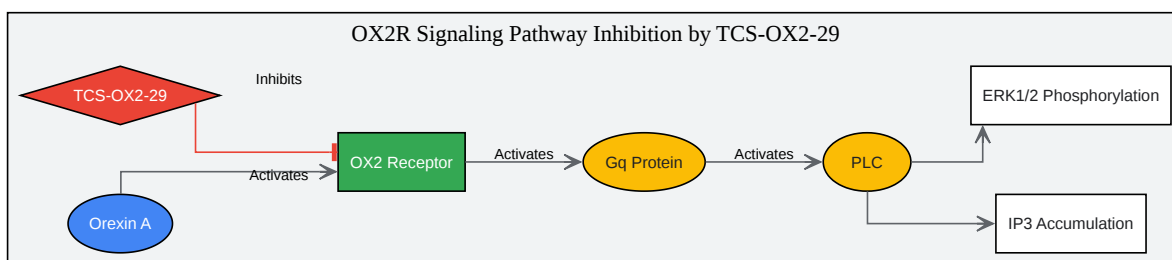
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing **TCS-OX2-29 hydrochloride** for injection and the signaling pathway of the OX2 receptor.



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Caption: Workflow for preparing TCS-OX2-29 HCl for injection.



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Caption: Inhibition of OX2R signaling by TCS-OX2-29.

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